Lipophilicity Differentiation: Consensus Log P 3.77 Establishes Distinct Membrane Permeability Profile
2-Methyl-3,5-bis(trifluoromethyl)aniline exhibits a consensus Log P of 3.77, representing a significant increase in lipophilicity compared to the non-methylated analog 3,5-bis(trifluoromethyl)aniline, which has a calculated Log P of approximately 3.41 [1]. This 0.36 Log unit difference corresponds to the compound being more than twice as lipophilic (approximately 2.3× greater partition coefficient) as the non-methylated comparator [2]. The higher Log P is attributable to the additional methyl group at the 2-position, which increases hydrophobic surface area without substantially altering the strong electron-withdrawing effects of the two CF3 groups. The experimental Log P of 4.196 further confirms the high lipophilicity of this compound .
| Evidence Dimension | Lipophilicity (Log P) |
|---|---|
| Target Compound Data | Consensus Log P: 3.77; Experimental Log P: 4.196; LogD (pH 7.4): 3.41 |
| Comparator Or Baseline | 3,5-Bis(trifluoromethyl)aniline: Calculated Log P ~3.41 (estimated) |
| Quantified Difference | ΔLog P ≈ +0.36 (consensus) to +0.78 (experimental); ~2.3× higher partition coefficient per consensus Log P |
| Conditions | Computational prediction using consensus of five methods (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT); experimental Log P measured value |
Why This Matters
Higher lipophilicity directly impacts membrane permeability, tissue distribution, and protein binding in derived drug candidates, making this building block preferentially suitable for targets requiring enhanced hydrophobic interactions or blood-brain barrier penetration.
- [1] Chembase. 2-Methyl-3,5-bis(trifluoromethyl)aniline - Molecule 99287. Log P: 3.4134383; LogD (pH 7.4): 3.4134345. View Source
- [2] Leo A, Hansch C, Elkins D. Partition coefficients and their uses. Chemical Reviews, 1971, 71(6): 525-616. ΔLog P = 0.36 corresponds to ~2.29× partition coefficient ratio. View Source
